Trisodium hexafluoroaluminate

Übersicht

Beschreibung

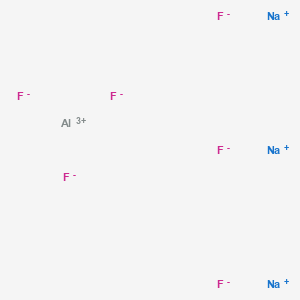

Chemical Identity and Structure Trisodium hexafluoroaluminate (Na₃AlF₆), also known as synthetic cryolite, is a sodium-aluminum-fluorine complex with a molecular weight of 209.94 g/mol. Its structure consists of an octahedral [AlF₆]³⁻ anion balanced by three Na⁺ cations . The compound crystallizes in monoclinic or cubic forms, transitioning at 560°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trisodium hexafluoroaluminate can be synthesized through several methods:

- Combining sodium aluminate and hydrofluoric acid:

Na3Al(OH)6+6HF→Na3AlF6+6H2O

- Reacting sodium aluminate with aluminum fluoride:

6HF+3NaAlO2→Na3AlF6+Al2O3+3H2O

- Combining aluminum fluoride with sodium oxide:

4AlF3+3Na2O→2Na3AlF6+Al2O3

Industrial Production Methods: In industrial settings, this compound is often produced from hexafluoroaluminic acid, which is recovered from phosphate mining. The process involves neutralization with ammonia to form ammonium hexafluoroaluminate, which is then reacted with sodium hydroxide:

H3AlF6+3NH3→(NH4)3AlF6

(NH4)3AlF6+3NaOH→Na3AlF6+3NH3+3H2O

Analyse Chemischer Reaktionen

Thermal Decomposition

Cryolite decomposes at temperatures exceeding 1000°C, forming sodium fluoride (NaF) and aluminum fluoride (AlF₃):

The decomposition is critical in aluminum smelting, where cryolite acts as a flux to lower the melting point of alumina (Al₂O₃) .

Reactions with Acids

Cryolite reacts violently with strong acids, releasing hydrogen fluoride (HF):

This reaction underscores the compound’s incompatibility with sulfuric acid and other mineral acids .

Reactions with Bases

In alkaline environments, cryolite undergoes hydrolysis, particularly under boiling conditions:

The reaction generates sodium aluminate and fluoride ions, which are critical in industrial waste treatment processes .

Stability in Aqueous Systems

Cryolite is sparingly soluble in water (0.602 g/L at 20°C) . Its solubility product constant () is:

This low solubility limits its environmental mobility but enhances its utility as a stable flux in high-temperature applications .

Industrial and Environmental Considerations

Wissenschaftliche Forschungsanwendungen

Aluminum Production

Trisodium hexafluoroaluminate is primarily used as a flux in the electrolytic extraction of aluminum from bauxite ore. Its ability to lower the melting point of aluminum oxide (Al₂O₃) from over 2000 °C to approximately 1000 °C makes it essential in the Hall-Héroult process for aluminum production.

-

Reaction Involved :

2Al_2O_3(dissolved\in\Na_3AlF_6)+6e^-\rightarrow 4Al(cathode)+6O^{2-}

This reaction highlights how the presence of this compound facilitates the electrolysis process by providing a more manageable melting point for aluminum oxide .

Glass and Enamel Industries

This compound is utilized as an opacifier and whitener in glass and enamel formulations. Its unique properties enhance the aesthetic qualities of these materials while improving their durability.

| Application | Function |

|---|---|

| Glass | Opacifier, whitener |

| Enamel | Whitener, improves finish quality |

The use of this compound helps achieve desired visual effects while maintaining structural integrity .

Pesticides

In agriculture, this compound serves as a component in certain pesticide formulations. It acts as an insecticide, particularly effective against specific pests in crops. Research has shown that multiple applications can significantly increase fluoride levels in treated plants, which may have implications for crop safety and environmental impact .

Case Study 1: Aluminum Production Efficiency

A study conducted on the efficiency of aluminum production using this compound demonstrated that its use could reduce energy consumption significantly. By lowering the melting point of aluminum oxide, manufacturers reported a decrease in electricity costs by up to 20% per ton of aluminum produced.

Case Study 2: Environmental Impact of Pesticide Use

Research on the environmental impact of using this compound as a pesticide revealed potential risks to aquatic life due to runoff from treated agricultural fields. The study highlighted the need for careful management practices to mitigate long-term ecological effects while balancing agricultural productivity .

Health and Safety Considerations

This compound poses certain health risks, including toxicity through prolonged exposure and potential harm if inhaled. Regulatory assessments indicate that it can cause damage to organs and has long-lasting effects on aquatic ecosystems . Therefore, appropriate safety measures must be implemented when handling this compound.

Wirkmechanismus

The primary mechanism by which trisodium hexafluoroaluminate exerts its effects is through its role as a flux in the electrolysis of aluminum oxide. It lowers the melting point of aluminum oxide, allowing for the efficient extraction of aluminum metal. The compound interacts with aluminum ions, facilitating their reduction to metallic aluminum at the cathode during electrolysis .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

- Appearance : White crystalline powder .

- Melting Point : ~1000°C .

- Solubility : Slightly soluble in water (0.042 g/100 mL at 20°C), forming an acidic solution .

- Stability: Stable under normal conditions but decomposes at high temperatures or in acidic environments .

Trilithium Hexafluoroaluminate (Li₃AlF₆)

Key Differences :

- Its applications remain underexplored compared to the sodium variant .

Ammonium Hexafluoroaluminate [(NH₄)₃AlF₆]

Key Differences :

- The ammonium variant’s volatility limits high-temperature applications but enhances utility in wet chemical processes .

Natural Cryolite (Na₃AlF₆)

Key Differences :

- Synthetic cryolite dominates industrial use due to purity and consistency, while natural cryolite is largely obsolete .

Research Findings and Data Gaps

- Dissolution Behavior : Na₃AlF₆’s solubility in aqueous systems is pH-dependent, forming Al-F-OH complexes critical for environmental risk assessments .

- Market Trends : Global consumption of synthetic cryolite is projected to grow at 3.8% CAGR (2020–2046), driven by aluminum demand .

- Data Gaps : Thermal stability and solubility data for Li₃AlF₆ and (NH₄)₃AlF₆ remain sparse, limiting comparative analyses .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling trisodium hexafluoroaluminate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 masks) is required if airborne particulates are generated .

- Waste Management: Segregate waste in labeled, airtight containers. Collaborate with certified waste disposal agencies to prevent environmental release, as the compound is classified as hazardous (UN3077, Class 9) .

- Ventilation: Ensure fume hoods or local exhaust systems are used during synthesis or handling to mitigate inhalation risks .

Q. What standard methods are used to synthesize this compound in research laboratories?

Methodological Answer:

- Hydrothermal Synthesis: React sodium fluoride (NaF) and aluminum fluoride (AlF₃) in a 3:1 molar ratio under controlled temperature (200–300°C) and pressure .

- Precipitation Method: Mix aqueous solutions of Na₂CO₃ and Al(OH)₃ with hydrofluoric acid (HF), followed by filtration and drying at 150°C .

- Purity Verification: Confirm stoichiometry via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- XRD: Identifies crystalline structure (e.g., monoclinic to cubic phase transition at 560°C) .

- Thermogravimetric Analysis (TGA): Measures thermal stability up to 1000°C, with mass loss indicating decomposition .

- FT-IR Spectroscopy: Detects Al-F vibrational modes at ~550 cm⁻¹ and ~620 cm⁻¹ .

- Elemental Analysis: Quantifies Na, Al, and F content using ICP-OES or ion chromatography .

Advanced Research Questions

Q. How can researchers design experiments to analyze the thermal decomposition kinetics of this compound?

Methodological Answer:

- Experimental Setup: Use TGA coupled with differential scanning calorimetry (DSC) to monitor enthalpy changes (ΔH) and decomposition steps (e.g., AlF₃ release at 400–600°C) .

- Kinetic Modeling: Apply the Kissinger-Akahira-Sunose (KAS) method to calculate activation energy (Eₐ) from non-isothermal data .

- Post-Decomposition Analysis: Characterize residues via XRD to confirm anhydrous AlF₃ formation .

Table 1: Thermodynamic Data for Thermal Decomposition

| Parameter | Value (this compound) | Source |

|---|---|---|

| ΔH (Decomposition) | -120.5 kJ/mol⁻¹ | |

| Eₐ (KAS Method) | 185.3 kJ/mol⁻¹ |

Q. How can contradictions in reported solubility data of this compound in aqueous systems be resolved?

Methodological Answer:

- pH-Dependent Studies: Conduct solubility experiments across pH 2–12, as Al³⁺ hydrolyzes to Al(OH)₃ at pH > 5, reducing solubility .

- Ionic Strength Adjustments: Use NaNO₃ or KCl to mimic industrial or environmental conditions. Solubility decreases with higher ionic strength due to common-ion effects .

- Spectroscopic Validation: Employ ²⁷Al-NMR to detect soluble [AlF₆]³⁻ complexes versus precipitated Al(OH)₃ .

Q. What methodologies determine the role of this compound as a flux in high-temperature metallurgical processes?

Methodological Answer:

- Phase Diagram Analysis: Study the NaF-AlF₃ binary system to identify eutectic points (e.g., 735°C for Na₃AlF₆), which lower melting temperatures in aluminum smelting .

- Viscosity Measurements: Use rotational viscometers to quantify molten salt fluidity, critical for slag removal in casting .

- Electrochemical Testing: Evaluate ionic conductivity via impedance spectroscopy to optimize flux performance in electrolytic cells .

Table 2: Key Properties for Flux Applications

| Property | Value | Source |

|---|---|---|

| Melting Point | 1000°C (pure), 735°C (eutectic) | |

| Ionic Conductivity | 2.5 S/cm⁻¹ at 960°C |

Q. How can researchers address discrepancies in thermodynamic data for this compound synthesis?

Methodological Answer:

- Calorimetric Validation: Replicate synthesis under controlled conditions using bomb calorimetry to measure ΔH directly .

- Computational Modeling: Compare experimental ΔG values with density functional theory (DFT) calculations to identify systematic errors .

- Interlaboratory Collaboration: Share datasets with standardized protocols (e.g., IUPAC guidelines) to harmonize results .

Eigenschaften

IUPAC Name |

aluminum;trisodium;hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3Na/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXRBDMVPYGJX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6Na3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.941265 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13775-53-6 | |

| Record name | Aluminate(3-), hexafluoro-, sodium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.